Tetracontenylsuccinic anhydride
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Overview
Description
Tetracontenylsuccinic anhydride is an organic compound with the molecular formula C44H82O3. It is a derivative of succinic anhydride, where a long alkenyl chain is attached to the succinic anhydride core. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetracontenylsuccinic anhydride can be synthesized through the reaction of succinic anhydride with tetracontene. The reaction typically involves the use of a catalyst and occurs under controlled temperature and pressure conditions. The process can be summarized as follows:
Reactants: Succinic anhydride and tetracontene.
Catalyst: A suitable catalyst such as a Lewis acid.
Reaction Conditions: The reaction is carried out at elevated temperatures (around 100-150°C) and may require an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to ensure high yield and purity. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
Tetracontenylsuccinic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form tetracontenylsuccinic acid.
Esterification: Reacts with alcohols to form esters.
Amidation: Reacts with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Water, typically under acidic or basic conditions.
Esterification: Alcohols, often in the presence of an acid catalyst.
Amidation: Amines, usually under mild heating.
Major Products Formed
Hydrolysis: Tetracontenylsuccinic acid.
Esterification: Tetracontenylsuccinic esters.
Amidation: Tetracontenylsuccinic amides.
Scientific Research Applications
Tetracontenylsuccinic anhydride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of esters and amides.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: Utilized in the production of specialty chemicals, including surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of tetracontenylsuccinic anhydride involves nucleophilic attack on the carbonyl carbon of the anhydride group. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the leaving group and form the final product. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
Succinic anhydride: The parent compound, used in similar reactions but lacks the long alkenyl chain.
Maleic anhydride: Another anhydride with similar reactivity but different structural properties.
Polyisobutylenylsuccinic anhydride: A related compound used in the petroleum additives industry.
Uniqueness
Tetracontenylsuccinic anhydride is unique due to its long alkenyl chain, which imparts distinct hydrophobic properties and enhances its utility in applications requiring amphiphilic characteristics. This makes it particularly valuable in the formulation of surfactants and emulsifiers.
Properties
CAS No. |
64347-19-9 |
---|---|
Molecular Formula |
C44H82O3 |
Molecular Weight |
659.1 g/mol |
IUPAC Name |
3-[(E)-tetracont-6-enyl]oxolane-2,5-dione |
InChI |
InChI=1S/C44H82O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-42-41-43(45)47-44(42)46/h34-35,42H,2-33,36-41H2,1H3/b35-34+ |
InChI Key |
IXWBHHJBQSZMAF-XAHDOWKMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC/C=C/CCCCCC1CC(=O)OC1=O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CCCCCCC1CC(=O)OC1=O |
Origin of Product |
United States |
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